Formation of 3-Chloro-1,2-propanediol Dilinoleate in Vegetable Oils: A Technical Guide
Formation of 3-Chloro-1,2-propanediol Dilinoleate in Vegetable Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation mechanism of 3-Chloro-1,2-propanediol (B139630) dilinoleate (3-MCPD dilinoleate), a specific diester within the broader class of 3-MCPD esters. These compounds are process-induced contaminants that primarily form during the high-temperature refining of vegetable oils. Understanding the intricate chemistry behind their formation is crucial for developing effective mitigation strategies and ensuring food safety. This document details the core chemical pathways, highlights key precursors and influencing factors, presents quantitative data, and provides detailed experimental protocols for analysis and further research.
Core Formation Chemistry
The formation of 3-MCPD esters, including 3-MCPD dilinoleate, is a complex process that predominantly occurs during the deodorization step of vegetable oil refining, where oils are subjected to high temperatures (typically >200°C) under vacuum to remove undesirable volatile compounds.[1][2] The fundamental prerequisites for the reaction are the presence of acylglycerol precursors and a source of chlorine.[3][4]
Key Precursors
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Acylglycerols: The primary precursors for 3-MCPD esters are monoacylglycerols (MAGs), diacylglycerols (DAGs), and to a lesser extent, triacylglycerols (TAGs).[3] DAGs are considered particularly significant precursors, with studies showing that 3-MCPD esters form approximately 2 to 5 times faster from DAGs than from MAGs.[4] For the specific formation of 3-MCPD dilinoleate, the precursor must be a DAG or TAG containing at least two linoleic acid moieties, such as 1,2-dilinolein or 1,3-dilinolein.
-
Chlorine Source: A source of chlorine, either organic or inorganic, is essential for the reaction.[1] This can include naturally present organochlorine compounds in the crude oil or inorganic chlorides like sodium chloride (NaCl).[5][6] The type and concentration of the chlorine donor can significantly influence the rate of formation.[1][5]
Proposed Formation Mechanisms
Several mechanisms have been proposed for the formation of 3-MCPD esters from acylglycerols. The prevailing theories involve the formation of a key intermediate, the cyclic acyloxonium ion.
Mechanism 1: Cyclic Acyloxonium Ion Pathway from Diacylglycerols
This is considered a primary pathway for the formation of 3-MCPD diesters like dilinoleate.
-
Protonation: At high temperatures, an acidic component in the oil (e.g., a free fatty acid) protonates the hydroxyl group of a 1,2-diacylglycerol (e.g., 1,2-dilinolein).
-
Formation of Cyclic Acyloxonium Ion: The protonated hydroxyl group is eliminated as a water molecule. The adjacent ester group's carbonyl oxygen then attacks the resulting carbocation at the sn-3 position, forming a five-membered cyclic acyloxonium ion intermediate.
-
Nucleophilic Attack by Chloride: A chloride ion (Cl⁻) performs a nucleophilic attack on one of the carbon atoms of the cyclic intermediate. This attack opens the ring and results in the formation of the 3-chloro-1,2-propanediol diester.
A similar pathway can occur with a 1,3-diacylglycerol, proceeding through a six-membered cyclic acyloxonium ion intermediate to form a 2-MCPD ester, which can then isomerize to the more stable 3-MCPD ester.
Mechanism 2: Free Radical Pathway
Research has also suggested a free radical-mediated mechanism, particularly involving cyclic acyloxonium free radical intermediates formed from mono-, di-, or triacylglycerols. This pathway is supported by evidence that antioxidants can inhibit the formation of 3-MCPD esters.
Mechanism 3: Glycidyl (B131873) Ester Intermediate Pathway
Glycidyl esters (GEs) are another class of processing contaminants formed at high temperatures, often from the intramolecular elimination of a fatty acid from a DAG.[7] It has been demonstrated that GEs can act as intermediates in the formation of 3-MCPD esters. The epoxy ring of the glycidyl ester can be opened by a nucleophilic attack from a chloride ion, yielding a 3-MCPD ester.[5]
Below is a diagram illustrating the primary formation pathway from a diacylglycerol.
Caption: Primary formation pathway of 3-MCPD Dilinoleate via a cyclic acyloxonium ion.
Quantitative Data on Formation
The formation of 3-MCPD esters is influenced by several quantifiable factors. The following tables summarize key data from various studies.
Table 1: Influence of Precursors and Process Parameters on 3-MCPD Ester Formation
| Parameter | Condition | Result | Reference |
| Precursor Type | Comparison of Mono- vs. Diacylglycerols | 3-MCPD esters form 2-5 times faster from diacylglycerols (DAGs). | [4] |
| DAG Content | 4% DAG content in oil at 220°C | Resulted in 2.268 mg/kg of 3-MCPD esters. | [3] |
| Chloride Source | Addition of NaCl to palm oil model | Increased 3-MCPDE formation by 33% compared to control. | [6] |
| Chloride Source | Heating diolein with tetrabutylammonium (B224687) chloride (TBAC) | Conversion ratio of chloride to 3-MCPD ester was 2-8%. | [5] |
| Temperature | Heating oil model from 180°C to 260°C | Formation of 3-MCPD esters increased significantly with temperature, peaking at 220°C in one study. | [8] |
| Heating Time | Heating oil model at a constant temperature | 3-MCPD ester levels increased with time, with maximum values reached in 1-1.5 hours at a given deodorizing temperature. | [1][8] |
| pH / Acidity | Heating oil model at varying pH | Highest level of 3-MCPD esters (2925.3 µg/kg) was observed at pH 4.0. | [8] |
| Metal Ions | Presence of Fe³⁺ in oil model | Significantly promoted the formation of 3-MCPD esters. | [8][9] |
Table 2: Calculated Energy Barriers for 3-MCPD Diester Formation
This table presents the calculated activation energy barriers for the formation of different 3-MCPD diesters via a direct nucleophilic substitution reaction, indicating that the formation is an endothermic process favored by high temperatures.
| 3-MCPD Diester | Energy Barrier (kJ/mol) | Implication | Reference |
| Dipalmitin | 74.261 | Higher energy required compared to unsaturated esters. | [3] |
| Diolein | 66.017 | Intermediate energy requirement. | [3] |
| Dilinolein | 59.856 | Lowest energy barrier, suggesting faster formation. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-MCPD dilinoleate formation.
Lab-Scale Simulation of Deodorization for Mechanism Studies
This protocol describes a typical laboratory setup to investigate the impact of various parameters on 3-MCPD ester formation under simulated refining conditions.
Objective: To quantify the formation of 3-MCPD esters from specific precursors under controlled temperature, time, and atmosphere.
Materials & Equipment:
-
Refined, bleached, and deodorized (RBD) oil with low intrinsic 3-MCPD ester content (as base oil)
-
Precursors: 1,2-Dilinolein (or other specific DAG), chlorine source (e.g., NaCl, FeCl₃)
-
Internal Standard: Deuterated 3-MCPD diester (e.g., 3-MCPD-d5-dipalmitin)
-
Round-bottom flask or similar reaction vessel
-
Heating mantle with temperature controller and magnetic stirrer
-
Vacuum pump and nitrogen gas line
-
Condenser/cold trap
-
Analytical balance, glassware, syringes
Procedure:
-
Sample Preparation: Weigh a precise amount of the base oil (e.g., 50 g) into the reaction vessel.
-
Spiking Precursors: Add a known concentration of the diacylglycerol precursor (e.g., 1-5% w/w) and the chlorine source (e.g., 10-100 mg/kg).
-
Spiking Internal Standard: Add a known amount of the deuterated internal standard for accurate quantification.
-
Reaction Setup: Assemble the reaction apparatus. The vessel is placed in the heating mantle on a stirrer. Connect the vessel to the vacuum line via a condenser to collect any volatile compounds.
-
Inerting: Flush the system with nitrogen gas for 5-10 minutes to remove oxygen.
-
Heating and Reaction:
-
Start the vacuum pump to achieve a low pressure (e.g., <5 mbar).
-
Begin heating the oil to the target deodorization temperature (e.g., 220°C, 240°C, 260°C) while stirring.
-
Start timing once the target temperature is reached.
-
-
Sampling: At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), carefully take an aliquot of the oil (e.g., 1 g) for analysis.
-
Quenching: Immediately cool the collected samples on ice to stop the reaction.
-
Analysis: Analyze the samples for 3-MCPD ester content using the analytical protocol described in Section 3.2.
The following diagram illustrates the experimental workflow.
Caption: Workflow for simulating 3-MCPD ester formation in a laboratory setting.
Analytical Determination of 3-MCPD Esters (Indirect Method based on AOCS Cd 29c-13)
This protocol outlines the steps for the indirect analysis of total 3-MCPD esters, where the esters are hydrolyzed to free 3-MCPD, which is then derivatized and quantified by Gas Chromatography-Mass Spectrometry (GC-MS). This is a differential method that also allows for the calculation of glycidyl esters.
Principle: The method consists of two parallel assays (Assay A and Assay B). In Assay B, alkaline-catalyzed alcoholysis releases 3-MCPD from its esters. In Assay A, the reaction is stopped with an acidified chloride solution, which converts any glycidol (B123203) released from glycidyl esters into additional 3-MCPD. The difference between the two assays allows for the calculation of the original glycidyl ester content, while Assay B provides the 3-MCPD ester content.[10][11]
Materials & Reagents:
-
Oil sample
-
Internal Standard: 3-MCPD-d5 diester solution
-
Solvents: tert-Butyl methyl ether (TBME), Hexane, Diethyl ether, Ethyl acetate (B1210297), Iso-octane (all GC grade)
-
Reagents: Sodium methoxide (B1231860) in methanol (B129727) (NaOCH₃), Acidified Sodium Chloride (NaCl) solution, Acidified Sodium Bromide (NaBr) solution, Anhydrous Sodium Sulfate (Na₂SO₄), Phenylboronic acid (PBA) solution
-
Vortex mixer, centrifuge, nitrogen evaporator, GC-MS system
Procedure:
-
Sample Preparation (in duplicate for Assay A and B):
-
Weigh approx. 100 mg of the oil sample into a screw-cap test tube.
-
Add 100 µL of the internal standard working solution.
-
Add 100 µL of TBME and vortex to dissolve the oil.
-
-
Alkaline Transesterification:
-
Add 2.0 mL of NaOCH₃ solution to the tube.
-
Cap tightly and vortex vigorously for 1 minute.
-
Let the reaction proceed at room temperature for a precise time (typically 3.5-5 minutes).[11]
-
-
Stopping the Reaction:
-
For Assay A: Add 600 µL of acidified NaCl solution to stop the reaction and convert glycidol to 3-MCPD.
-
For Assay B: Add 600 µL of acidified NaBr solution to stop the reaction without converting glycidol.
-
-
Extraction (Fatty Acid Methyl Ester Removal):
-
Add 600 µL of hexane, vortex, and remove the upper organic phase. Repeat this step.
-
-
Extraction (Analyte):
-
Extract the remaining aqueous phase three times with 600 µL of a diethyl ether:ethyl acetate (6:4) mixture.
-
Combine the organic extracts in a new vial.
-
-
Drying and Derivatization:
-
Add anhydrous Na₂SO₄ to the combined extract to remove residual water.
-
Transfer the dried extract to a clean vial and add 20 µL of the PBA solution.
-
-
Final Preparation for GC-MS:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of iso-octane. The sample is now ready for injection.[11]
-
-
GC-MS Analysis:
-
Column: Typically a mid-polarity column (e.g., DB-5ms or equivalent).
-
Injection: Splitless injection of 1 µL.
-
Oven Program: Example program: Start at 60°C (hold 3 min), ramp at 15°C/min to 300°C (hold 8 min).[7]
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode.
-
The analytical workflow is visualized below.
Caption: Workflow for the indirect analysis of 3-MCPD esters via a differential method.
References
- 1. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.aocs.org [library.aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fediol.eu [fediol.eu]
- 11. shimadzu.com [shimadzu.com]
